Wnt pathway activator 2

Wnt/β-catenin signaling Potency comparison Lead optimization

Wnt pathway activator 2 is a potent (EC50=13 nM), GSK-3β-independent Wnt/β-catenin agonist. It enables mechanistic deconvolution from kinase inhibitors (e.g., CHIR-99021) by preserving native GSK-3β function—avoiding confounding effects on insulin signaling and glycogen metabolism. With ~54-fold greater potency than BML-284 (EC50=700 nM), it reduces compound procurement costs and minimizes DMSO carryover in HTS. ≥98% HPLC purity ensures batch-to-batch reproducibility. DMSO solubility ≥100 mg/mL supports concentrated stock preparation. Ideal for stem cell pluripotency maintenance, organoid culture, and direct-versus-indirect Wnt activation studies.

Molecular Formula C17H15NO4
Molecular Weight 297.30 g/mol
Cat. No. B10854544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWnt pathway activator 2
Molecular FormulaC17H15NO4
Molecular Weight297.30 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(=O)CCC(=O)C3=CC=CC=N3
InChIInChI=1S/C17H15NO4/c19-14(5-6-15(20)13-3-1-2-8-18-13)12-4-7-16-17(11-12)22-10-9-21-16/h1-4,7-8,11H,5-6,9-10H2
InChIKeyDMBCGEJVWBLNDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Wnt Pathway Activator 2 (CAS 1360540-82-4): Procurement Specifications and Compound Class Definition


Wnt pathway activator 2 (CAS 1360540-82-4) is a synthetic small-molecule diketone derivative disclosed as compound 2 in patent WO2012024404A1 [1]. Its IUPAC designation is 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-pyridin-2-ylbutane-1,4-dione, with molecular formula C17H15NO4 and molecular weight 297.31 g/mol [2]. The compound acts as a direct activator of canonical Wnt/β-catenin signaling and is supplied commercially with purity specifications ≥95-98% (HPLC) . As a research tool, it is intended exclusively for laboratory investigation of Wnt pathway modulation in cell-based assays and preclinical models; it is not approved for human or veterinary therapeutic use .

Why Wnt Pathway Activator 2 Cannot Be Interchanged with Class-Agnostic Wnt Agonists


Wnt pathway activators are not a functionally uniform class; they differ fundamentally in mechanism of action, potency, and downstream biological outcomes. Substitution of Wnt pathway activator 2 with a GSK-3β inhibitor such as CHIR-99021 introduces a completely distinct intervention point—direct kinase inhibition rather than ligand-mimetic pathway activation—resulting in divergent off-target profiles and cellular responses [1]. Even within the same patent scaffold series, structural modifications produce non-trivial potency differences that alter effective working concentrations and experimental reproducibility . Furthermore, substitution with low-potency agonists such as BML-284 (EC50 = 700 nM) would require concentrations approximately 50-fold higher, potentially introducing cytotoxicity, solubility limitations, and confounding off-target effects unrelated to Wnt signaling . These mechanistic and potency disparities preclude reliable functional interchangeability without extensive revalidation of assay conditions and biological readouts.

Wnt Pathway Activator 2: Quantified Differentiation Evidence vs. Closest Comparators


Wnt Pathway Activator 2 Exhibits >2-Fold Potency Advantage Over Wnt Pathway Activator 1 from Same Patent Scaffold Series

Wnt pathway activator 2 demonstrates a >2-fold higher potency than Wnt pathway activator 1 (Dalosirvat/SM-04554), its closest structural analog from the same patent family (WO2012024404A1, compound 1). Both compounds were evaluated under identical assay conditions measuring Wnt/β-catenin pathway activation .

Wnt/β-catenin signaling Potency comparison Lead optimization

Mechanistic Divergence: Wnt Pathway Activator 2 Is a Direct Pathway Activator, Not a GSK-3β Kinase Inhibitor Like CHIR-99021

Wnt pathway activator 2 functions as a direct canonical Wnt pathway activator without inhibiting GSK-3β kinase activity, in contrast to CHIR-99021 (Laduviglusib), which activates Wnt signaling through potent GSK-3α/β inhibition (IC50 = 10 nM and 6.7 nM, respectively) [1]. This mechanistic divergence constitutes a fundamental difference in pharmacological intervention strategy rather than a simple potency variation.

Mechanism of action GSK-3β independence Target specificity

Wnt Pathway Activator 2 Demonstrates ~54-Fold Potency Advantage Over BML-284 (Wnt Agonist 1) in Wnt/β-Catenin Transcriptional Activation

Wnt pathway activator 2 (EC50 = 13 nM) exhibits approximately 54-fold greater potency than BML-284 (also known as Wnt agonist 1), a widely referenced cell-permeable pyrimidine-based Wnt signaling activator with reported EC50 values of 700 nM (0.7 μM) in HEK-293T cell TCF-dependent transcriptional reporter assays [1]. This represents the largest potency differential among readily accessible Wnt agonists.

Potency benchmark Wnt agonist comparison EC50 ranking

Functional Classification: Wnt Pathway Activator 2 Does Not Inhibit GSK-3β, Distinguishing It from the GSK-3β-Independent Agonist SKL2001

Wnt pathway activator 2 operates without inhibiting GSK-3β (IC50 for GSK-3β >60 μM, based on its classification as a direct activator distinct from kinase inhibitor scaffolds), sharing this characteristic with Wnt Agonist II/SKL2001, a structurally distinct Wnt activator that also does not inhibit GSK-3β (IC50 >60 μM) and activates TCF-dependent transcription with EC50 = 700 nM in HEK-293T cells [1]. Both compounds are classified as GSK-3β-independent Wnt agonists, yet Wnt pathway activator 2 demonstrates substantially greater potency.

GSK-3β selectivity Mechanism classification Assay compatibility

Wnt Pathway Activator 2: Recommended Research Applications Based on Quantified Differentiation Evidence


Stem Cell Self-Renewal and Pluripotency Maintenance Requiring Wnt Activation Without GSK-3β Inhibition

For experiments requiring sustained Wnt/β-catenin activation to maintain stem cell pluripotency or promote self-renewal while preserving native GSK-3β function, Wnt pathway activator 2 provides a GSK-3β-independent activation mechanism [1]. This distinguishes it from widely used GSK-3 inhibitors such as CHIR-99021 (IC50 = 6.7 nM for GSK-3β), which produce Wnt activation as a downstream consequence of kinase inhibition rather than direct pathway engagement. The preservation of GSK-3β activity avoids confounding effects on insulin signaling, glycogen metabolism, and other GSK-3β-regulated processes unrelated to Wnt/β-catenin transduction.

High-Throughput Screening Campaigns Prioritizing Potency and Compound Economy

With an EC50 of 13 nM, Wnt pathway activator 2 requires approximately half the concentration of Wnt pathway activator 1 (EC50 = 28-29 nM) and roughly 1/54th the concentration of BML-284 (EC50 = 700 nM) to achieve equivalent pathway activation . For HTS campaigns consuming milligram quantities across thousands of assay wells, this potency differential directly reduces compound procurement costs and minimizes vehicle (DMSO) exposure. The >98% purity specification ensures batch-to-batch reproducibility essential for quantitative HTS hit validation and dose-response curve generation.

Comparative Pharmacology Studies Requiring Mechanistically Distinct Wnt Activation Modalities

When designing experiments that compare different modes of Wnt pathway activation—such as direct agonism versus GSK-3 inhibition—Wnt pathway activator 2 serves as the direct-activator reference compound distinct from GSK-3 inhibitors like CHIR-99021 (IC50 GSK-3α = 10 nM, GSK-3β = 6.7 nM) . This mechanistic distinction is critical for studies investigating whether observed phenotypes arise specifically from Wnt/β-catenin transcriptional activity or secondarily from GSK-3β inhibition-mediated effects on alternative substrates including c-Myc, c-Jun, and Snail. Parallel testing of both compound classes enables mechanistic deconvolution of signaling pathway crosstalk.

Dose-Sensitive Primary Cell and Organoid Culture Models with Narrow Therapeutic Windows

Primary cell cultures, patient-derived organoids, and sensitive stem cell models often exhibit narrow windows between effective pathway activation and cytotoxicity. Wnt pathway activator 2's 13 nM EC50 enables activation at sub-micromolar concentrations where BML-284 (EC50 = 700 nM) would require concentrations approaching the solubility limit of many compounds in aqueous media and risk off-target cellular stress . The compound's demonstrated DMSO solubility of ≥100 mg/mL (336 mM) supports preparation of concentrated stock solutions that minimize solvent carryover into cell culture media [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Wnt pathway activator 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.